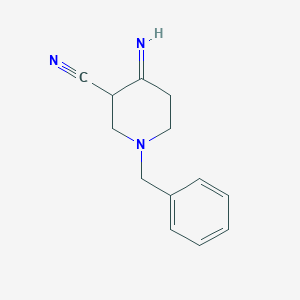

1-Benzyl-4-iminopiperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-iminopiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSWMSRTOGQASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=N)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699726 | |

| Record name | 1-Benzyl-4-iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85277-11-8 | |

| Record name | 1-Benzyl-4-iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Iminopiperidine 3 Carbonitrile and Analogous Structures

Strategies for the Formation of the Piperidine (B6355638) Ring System

The construction of the piperidine core is the foundational step in the synthesis of 1-Benzyl-4-iminopiperidine-3-carbonitrile. Both intramolecular and intermolecular approaches are viable, often targeting a 1-benzyl-4-oxopiperidine-3-carbonitrile (B3057809) precursor, which can then be further functionalized.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful methods for the formation of cyclic structures, including the piperidine ring. Key strategies such as the Dieckmann condensation and the Thorpe-Ziegler reaction are particularly relevant.

The Dieckmann condensation is a well-established method for forming cyclic β-keto esters. In the context of the target molecule, this involves the base-catalyzed intramolecular condensation of a diester, such as N,N-bis(β-propionate methyl ester) benzylamine. This reaction proceeds through the formation of a carbanion alpha to one ester group, which then attacks the carbonyl carbon of the other ester, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-piperidone (B1582916). A typical synthesis of 1-benzyl-4-piperidone using this method involves the reaction of benzylamine with methyl acrylate to form the diester, followed by cyclization and decarboxylation chemicalbook.comdtic.mil. To obtain the desired 3-carbonitrile substituent, a modification of this approach starting with an appropriately substituted acyclic precursor would be necessary. For instance, the cyclization of a precursor containing a cyano group on the backbone could lead to the formation of 1-benzyl-4-oxopiperidine-3-carbonitrile.

The Thorpe-Ziegler reaction offers an alternative intramolecular cyclization strategy that directly leads to a β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. This reaction involves the intramolecular condensation of a dinitrile in the presence of a base wikipedia.org. For the synthesis of the target scaffold, an acyclic dinitrile precursor, such as N-benzyl-bis(2-cyanoethyl)amine, could undergo intramolecular cyclization to form a cyclic enaminonitrile. Subsequent acidic hydrolysis would then yield the corresponding 4-oxopiperidine with a nitrile group at the 3-position wikipedia.org.

| Intramolecular Cyclization Method | Starting Material Example | Key Intermediate | Final Product after Hydrolysis/Decarboxylation |

| Dieckmann Condensation | N,N-bis(alkoxycarbonylethyl)benzylamine | Cyclic β-keto ester | 1-Benzyl-4-piperidone |

| Thorpe-Ziegler Reaction | N-benzyl-bis(2-cyanoethyl)amine | Cyclic β-enaminonitrile | 4-Oxopiperidine-3-carbonitrile |

Intermolecular Annulation Reactions

Intermolecular reactions, where two or more acyclic molecules combine to form a ring, provide another versatile route to the piperidine scaffold. The Petrenko-Kritschenko piperidone synthesis is a notable example of a multicomponent reaction that can be adapted for this purpose.

The Petrenko-Kritschenko piperidone synthesis is a one-pot reaction that condenses an aldehyde, a β-dicarbonyl compound, and an amine to form a 4-piperidone derivative wikipedia.orgchemrevlett.com. In a potential synthesis of a precursor to the target molecule, benzaldehyde (B42025), a derivative of a 3-keto-glutaric acid ester (to introduce functionality at the 3 and 5 positions), and benzylamine could be reacted to form a 1-benzyl-4-oxopiperidine with substituents at the 3 and 5 positions. By selecting a starting material that can be converted to a nitrile group, this method could provide access to the desired 1-benzyl-4-oxopiperidine-3-carbonitrile.

Installation and Modification of the Imino Group (C=N)

The imino group at the 4-position is a key functional handle. Its installation is typically achieved through modification of a 4-oxo precursor.

Condensation Reactions with Carbonyl Precursors

The most direct method for the formation of the 4-imino group is the condensation of a 1-benzyl-4-oxopiperidine-3-carbonitrile precursor with a primary amine or ammonia (B1221849). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine researchgate.net. The reaction conditions, such as pH and the use of dehydrating agents, are crucial for driving the equilibrium towards the imine product. For instance, the reaction of 1-benzyl-4-piperidone with aniline in the presence of an acid catalyst is a known method to produce the corresponding N-phenylimine guidechem.com. A similar reaction with ammonia or a primary amine on 1-benzyl-4-oxopiperidine-3-carbonitrile would yield the desired 4-imino compound.

The Ugi four-component reaction represents a more complex but versatile approach to generate highly substituted piperidines, including those with a substituted amino group at the 4-position. This one-pot reaction involves a ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide ub.edu. By using 1-benzyl-4-piperidone as the ketone component, a variety of substituents can be introduced at the 4-position, which could potentially be converted to an imino group in subsequent steps.

| Reaction | Carbonyl Precursor | Reagent | Product |

| Imine Formation | 1-Benzyl-4-oxopiperidine-3-carbonitrile | Ammonia or Primary Amine | This compound |

| Ugi Reaction | 1-Benzyl-4-piperidone | Amine, Isocyanide, Carboxylic Acid | 1-Benzyl-4-(α-acylamino-carboxamido)piperidine |

Transformation of Pre-existing Nitrogenous Functions

Alternatively, the imino group can be formed by the transformation of other nitrogen-containing functional groups at the 4-position. For example, a 4-amino-piperidine derivative could be oxidized to the corresponding imine. Another approach involves the formation of a 4-hydrazone from a 4-piperidone by condensation with hydrazine. The resulting hydrazone could then potentially be converted to the imine under specific reaction conditions.

Introduction and Derivatization of the Carbonitrile Group (-C≡N)

The carbonitrile group at the 3-position is a versatile functional group that can be introduced at various stages of the synthesis and can be further transformed into other valuable functionalities.

A common strategy for introducing a nitrile group, along with an amino group, is the Strecker synthesis . This reaction involves the treatment of a ketone, in this case, 1-benzyl-4-piperidone, with an amine (such as aniline) and a cyanide source (like potassium cyanide) dtic.milgoogle.com. This one-pot reaction leads to the formation of a 4-amino-4-cyanopiperidine derivative. While this introduces the nitrile at the 4-position, modifications to the reaction or starting materials could potentially lead to substitution at the 3-position. A more direct route involves starting with a precursor that already contains the cyano group at the desired position, such as in the synthesis of 1-benzyl-4-oxopiperidine-3-carbonitrile hydrochloride evitachem.com.

The carbonitrile group can undergo a variety of chemical transformations, providing access to a range of derivatives.

Hydrolysis of the nitrile group can lead to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. The resulting 1-benzyl-4-iminopiperidine-3-carboxylic acid would be a valuable analog.

Reduction of the carbonitrile group provides a primary amine. This transformation can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation google.com. This would yield 1-benzyl-4-imino-3-(aminomethyl)piperidine, introducing a new basic center into the molecule.

| Derivatization Reaction | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Aqueous acid or base, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

Direct Cyanation Methodologies

Direct cyanation involves the introduction of the nitrile group (–CN) directly onto the piperidine ring at the C3 position. While direct C-H cyanation is more commonly applied to aromatic and heteroaromatic systems, analogous strategies can be adapted for saturated heterocycles like piperidine. These methods often employ a source of cyanide and an oxidant or catalyst to facilitate the reaction.

One conceptual approach involves the α-cyanation of an amine. This can be achieved by first generating an imine or an enamine from a suitable piperidine precursor, such as N-benzyl-4-piperidone. The intermediate iminium ion or enamine can then be attacked by a cyanide nucleophile. For instance, secondary alicyclic amines can be converted to α-aminonitriles through oxidation to an imine, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN). organic-chemistry.org

Another strategy is the radical-mediated intramolecular translocation of a cyano group, which allows for site-selective functionalization. researchgate.net This process involves the addition of a carbon-centered radical to a nitrile, followed by the fragmentation of the resulting cyclic iminyl radical to install the cyano group at a new, more stable position. researchgate.net While complex, such advanced methods highlight potential routes for direct cyanation.

Table 1: Reagents for Direct Cyanation Approaches

| Cyanide Source | Catalyst/Reagent | Comments |

| Trimethylsilyl cyanide (TMSCN) | Oxidant (e.g., ketone oxidants) | Used for α-cyanation of amines via an imine intermediate. organic-chemistry.org |

| Copper Cyanide (CuCN) | Iodine (oxidant) | Effective for cyanation of some heterocycles. researchgate.net |

| Potassium Cyanide (KCN) | Dimethylcarbamoyl chloride | Used for α-cyanation of pyridine (B92270) N-oxides, a related heterocyclic system. researchgate.net |

Conversion from Other Functional Groups

A more common and often more practical approach is to synthesize the 3-carbonitrile moiety by converting another functional group already present on the piperidine ring. The nitrile group is a versatile functional group that can be formed from amides, aldehydes, and other precursors. researchgate.netlibretexts.org

A primary route is the dehydration of a primary amide. A precursor such as 1-benzyl-4-oxopiperidine-3-carboxamide can be treated with a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to yield the corresponding nitrile. libretexts.orggoogle.com

Alternatively, an aldehyde functional group at the C3 position can be converted into a nitrile. This transformation can be achieved in a one-pot procedure by treating the aldehyde with reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org Another method involves the conversion of the aldehyde to an aldoxime, followed by dehydration. organic-chemistry.org

The synthesis often starts from a readily available precursor like 1-benzyl-4-piperidone. A classic approach is the Strecker synthesis, where the ketone reacts with cyanide (e.g., KCN or NaCN) and an amine source to form an α-aminonitrile. researchgate.net In this case, reaction of 1-benzyl-4-piperidone with a cyanide salt and ammonia would yield 4-amino-1-benzylpiperidine-4-carbonitrile, a close analog. Modifying this to achieve the 3-carbonitrile, 4-imino structure would require a different starting material, such as a β-keto ester derivative of piperidine, which could then be converted to the target compound.

Table 2: Common Functional Group Conversions to Nitriles

| Precursor Functional Group | Reagent(s) | Product |

| Primary Amide (–CONH₂) | Thionyl chloride (SOCl₂), POCl₃ | Nitrile (–CN) |

| Aldehyde (–CHO) | NH₂OH followed by dehydration | Nitrile (–CN) |

| Aldehyde (–CHO) | Trichloroisocyanuric acid, aq. NH₃ | Nitrile (–CN) |

| Ketone (=O) | KCN, NH₄Cl (Strecker synthesis) | α-Aminonitrile |

Integration of the N-Benzyl Moiety

The N-benzyl group is a key structural feature. Its introduction is typically achieved either before or after the formation of the functionalized piperidine ring, using standard organic chemistry techniques.

N-Alkylation Strategies

N-alkylation is a direct and widely used method for introducing the benzyl (B1604629) group. This strategy involves the reaction of a piperidine precursor, such as 4-iminopiperidine-3-carbonitrile, with a benzylating agent. The most common agents are benzyl halides, like benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The reaction is often performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Reductive Amination Approaches

Reductive amination is a powerful and versatile one-pot method for forming C-N bonds. This approach is particularly useful when the piperidine precursor is a ketone, such as 4-oxopiperidine-3-carbonitrile. The ketone is reacted with benzylamine in the presence of a reducing agent.

The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and benzylamine. This intermediate is then reduced in situ to the N-benzylpiperidine. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This approach is often preferred due to its high efficiency and operational simplicity.

Table 3: Methods for N-Benzylation

| Method | Piperidine Precursor | Reagents | Key Intermediate |

| N-Alkylation | 4-Iminopiperidine-3-carbonitrile | Benzyl bromide, K₂CO₃ | N/A |

| Reductive Amination | 4-Oxopiperidine-3-carbonitrile | Benzaldehyde, NaBH(OAc)₃ | Iminium ion |

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that allow for precise control over the three-dimensional structure of molecules.

Stereoselective and Enantioselective Syntheses

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. Stereoselective and enantioselective syntheses are designed to control the formation of these stereocenters, yielding specific stereoisomers.

For analogs of the target compound, enantioselective methods can be employed. For example, an enantioselective cyanidation of a prochiral fluorosubstituted amine, catalyzed by a chiral copper(II) complex, has been used to generate chiral aminonitriles that can undergo cyclization to form chiral piperidines. nih.gov

Furthermore, stereoselective intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring with defined stereochemistry. For example, a 6-endo-trig cyclization of amides bearing an alkene group can proceed with high stereoselectivity. nih.gov Similarly, acid-mediated intramolecular hydroamination/cyclization of alkynes can generate substituted piperidines through a controlled pathway involving an iminium ion intermediate. nih.gov These advanced strategies are crucial for synthesizing specific, biologically active isomers of more complex piperidine derivatives.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like piperidine derivatives. nih.gov One of the most relevant MCRs for the synthesis of structures analogous to this compound is the Strecker reaction. nih.gov This reaction is a powerful tool for preparing α-aminonitriles, which are key precursors or close analogs to the target iminocarbonitrile structure.

The classical Strecker synthesis involves the reaction of a ketone or aldehyde, an amine, and a cyanide source. In the context of the target scaffold, 1-benzyl-4-piperidone serves as the ideal ketone starting material. The reaction proceeds through the in-situ formation of an iminium ion, which is then attacked by a cyanide nucleophile. researchgate.net This methodology has been successfully applied to the synthesis of various 4-amino-4-cyanopiperidine derivatives, which are structurally related to the target imino compound. nih.gov

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (HCN) has been shown to produce 1-benzyl-4-phenylaminopiperidine-4-carbonitrile in high yields (approximately 90%). researchgate.net This product can be further manipulated; for instance, selective hydrolysis of the nitrile with concentrated sulfuric acid yields the corresponding amide. researchgate.net The versatility of the Strecker reaction makes it a cornerstone in the synthesis of opioid analgesics characterized by a 4-aminopiperidine-4-carboxylic ester moiety. nih.gov

Table 1: Example of a Strecker-Type Multi-Component Reaction for a Piperidine Scaffold

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Benzylpiperidin-4-one | Aniline, HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | ~90% | researchgate.net |

| N-Benzyl-4-piperidinone | Aniline, Trimethylsilyl cyanide | Racemic α-aminonitrile | - | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a diverse and powerful toolkit for the synthesis of piperidine rings, offering routes that are often difficult to achieve through classical methods. mdpi.comdigitellinc.com These strategies include C-H activation, dearomatization, and various annulation or cyclization reactions. mdpi.comresearchgate.net Catalysts based on palladium, gold, rhodium, and cobalt have been prominently featured in the development of these synthetic routes. mdpi.com

Palladium-catalyzed reactions are particularly noteworthy for constructing functionalized piperidines. One strategy involves a Pd-catalyzed annulation using a readily available cyclic carbamate precursor, which allows for the rapid assembly of the piperidine core. nih.gov Asymmetric variants of this method have been developed to produce these heterocyclic compounds with high levels of enantiocontrol. nih.gov Another powerful palladium-mediated approach is C-H activation, which enables the direct functionalization of the piperidine ring, for instance, at the C-2 position. researchgate.net

Gold and cobalt catalysts have also been employed in innovative cyclization reactions. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. mdpi.com Similarly, cobalt(II) catalysts have been used to mediate the radical intramolecular cyclization of linear amino-aldehydes, yielding various piperidine structures. mdpi.com

Table 2: Overview of Transition Metal-Catalyzed Methods for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Palladium (Pd) | Annulation | Cyclic Carbamate | Asymmetric synthesis possible | nih.gov |

| Gold (Au) | Oxidative Amination | Non-activated Alkenes | Difunctionalization of double bond | mdpi.com |

| Rhodium (Rh) | Hydrogenation | Pyridine derivatives | Effective for fluorinated piperidines | mdpi.com |

| Cobalt (Co) | Radical Cyclization | Linear Amino-aldehydes | Good yields for various piperidines | mdpi.com |

Organocatalytic Methods

Organocatalysis has emerged as a vital strategy for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. For piperidine synthesis, organocatalysts, particularly those derived from proline and other chiral amines, facilitate domino reactions that can construct the heterocyclic ring with multiple stereocenters in a single step. nih.govacs.org

A prominent organocatalytic approach involves a domino Michael addition/cyclization sequence. For example, the reaction between aldehydes and nitroolefins, catalyzed by an O-TMS protected diphenylprolinol, can generate polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. nih.govacs.org Another key transformation is the intramolecular aza-Michael reaction, where a quinoline-based organocatalyst, in combination with an acid co-catalyst, can produce enantiomerically enriched substituted piperidines. mdpi.com

These methods offer a powerful means to access chiral piperidine alkaloids and their analogs. nih.govacs.org The biomimetic synthesis of natural products like pelletierine has been achieved with high enantiomeric excess using organocatalytic approaches that often operate without the need for protecting groups. acs.org

Table 3: Examples of Organocatalytic Approaches to Piperidine Synthesis

| Catalyst Type | Reaction | Reactants | Product | Stereoselectivity | Reference |

| O-TMS diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Polysubstituted piperidines | Excellent enantioselectivity | nih.govacs.org |

| Quinoline derivative | Intramolecular aza-Michael | N-tethered alkenes | Enantiomerically enriched piperidines | Good yields and stereocontrol | mdpi.com |

| Chiral Tertiary Amine | Biomimetic Mannich Reaction | Δ¹-piperideine, Acetone | (S)-Pelletierine | Up to 97% ee | acs.org |

Considerations for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. unibo.it The synthesis of piperidine derivatives is an area where such considerations are highly relevant, given the large scale at which some of these compounds are produced. nih.govresearchgate.net

Key strategies for a more sustainable synthesis include the use of environmentally benign solvents (such as water), the development of reactions that proceed without a catalyst, or the use of reusable catalysts. unibo.it For instance, efficient approaches to N-substituted piperidones have been developed that present significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1 Benzyl 4 Iminopiperidine 3 Carbonitrile

Transformations at the Imino Functionality

The imino group is characterized by a polarized carbon-nitrogen double bond, which renders the carbon atom electrophilic and thus a prime target for nucleophiles. Its reactivity is analogous to that of a carbonyl group but is generally less electrophilic.

Nucleophilic Addition Reactions to the C=N Bond

Nucleophilic addition is a fundamental reaction of the imine group. A nucleophile attacks the electrophilic carbon of the C=N bond, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. libretexts.org The general reactivity of imines suggests that 1-benzyl-4-iminopiperidine-3-carbonitrile would readily react with a range of nucleophiles.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reagents, can add directly to the imine. The addition of a Grignard reagent (R-MgX) would result in the formation of a new carbon-carbon bond, yielding a 4-alkyl-4-aminopiperidine derivative after protonation. Similarly, hydride reagents are expected to reduce the imine to the corresponding amine. researchgate.net

| Nucleophile | Reagent Example | Expected Product |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Benzyl-4-aminopiperidine-3-carbonitrile |

| Alkyl Group | Grignard Reagents (e.g., CH₃MgBr) | 1-Benzyl-4-methyl-4-aminopiperidine-3-carbonitrile |

| Cyanide Ion | Hydrogen Cyanide (HCN), Potassium Cyanide (KCN) | 1-Benzyl-4-amino-4-piperidinecarbonitrile-3-carbonitrile |

Reduction and Dehydrogenation Pathways

The reduction of the imino functionality is a key transformation, typically leading to the formation of the corresponding secondary amine. This is a specific instance of nucleophilic addition, where the nucleophile is a hydride ion (H⁻).

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The reaction with LiAlH₄, for example, would convert the imino group of this compound into an amino group, yielding 1-benzyl-4-aminopiperidine-3-carbonitrile. This transformation is well-documented for analogous structures, where imines formed from 1-benzyl-4-piperidone derivatives are reduced to the corresponding cis/trans mixtures of anilino-piperidines using LiAlH₄ in THF. researchgate.net Dehydrogenation of the imine itself is not a common pathway; rather, the piperidine (B6355638) ring could potentially be dehydrogenated to a dihydropyridine (B1217469) or pyridine (B92270) derivative under specific catalytic conditions, though this is less directly related to the imine functionality.

Hydrolytic Transformations of the Imine

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the corresponding ketone and amine. This reaction is typically catalyzed by acid. In an aqueous acidic environment, the imine nitrogen of this compound would be protonated, making the imine carbon more electrophilic and susceptible to attack by water. The resulting intermediate would then eliminate ammonia (B1221849) to yield 1-benzyl-4-oxopiperidine-3-carbonitrile (B3057809). This ketone is a known chemical compound and a key precursor in various synthetic routes. evitachem.com

Cycloaddition and Rearrangement Reactions

The C=N double bond of the imine can participate in cycloaddition reactions, acting as a dienophile or as part of a diene system, although this is less common than for C=C bonds. For instance, imines can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. While specific examples involving this compound are not prominent in the literature, the general reactivity of azadienes demonstrates their participation as the 4π component in inverse-electron-demand Diels-Alder reactions. nih.govunimi.it

Rearrangement reactions involving imines are also known, often proceeding through various intermediates. A notable example is the Thorpe-Ziegler cyclization, which involves the intramolecular reaction of a nitrile with a carbanion, but this is more relevant to the carbonitrile group. researchgate.net Another potential transformation could involve an intramolecular attack from a suitably generated carbanion at the 3-position onto the imine carbon, leading to a bicyclic product. The formation of a pyrrole (B145914) ring via intramolecular attack on a nitrile group has been observed in a related system, suggesting the potential for complex rearrangements. mdpi.com

Reactions of the Carbonitrile Group

The carbonitrile (cyano) group features a carbon-nitrogen triple bond. The carbon atom is electrophilic, and the nitrogen atom has a lone pair of electrons, allowing for a variety of chemical transformations.

Nucleophilic Addition Reactions to the C≡N Bond

The carbonitrile group readily undergoes nucleophilic addition. The most common of these reactions is hydrolysis, which can proceed in a stepwise manner to first form an amide and then a carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions. For the closely related isomer, 1-benzyl-4-phenylaminopiperidine-4-carbonitrile, selective hydrolysis to the corresponding amide is achieved using concentrated sulfuric acid. researchgate.netgoogle.com Subsequent, more vigorous hydrolysis with concentrated hydrochloric acid or a strong base yields the carboxylic acid. researchgate.netgoogle.comgoogle.com

Another important nucleophilic addition is reduction. The carbonitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be partially reduced to an aldehyde using reagents such as diisobutylaluminum hydride (DIBAL-H), as demonstrated in the synthesis of N-benzyl-4-piperidinecarbaldehyde from 1-benzylpiperidine-4-carbonitrile (B2688994). google.com

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a route to ketones after acidic workup. This reaction proceeds via an intermediate imine anion.

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis (Partial) | conc. H₂SO₄ | 1-Benzyl-4-iminopiperidine-3-carboxamide | - |

| Acid Hydrolysis (Complete) | conc. HCl, heat | 1-Benzyl-4-iminopiperidine-3-carboxamide | 1-Benzyl-4-iminopiperidine-3-carboxylic acid |

| Reduction (to Amine) | LiAlH₄ | - | 1-Benzyl-3-(aminomethyl)piperidine-4-imine |

| Reduction (to Aldehyde) | DIBAL-H, then H₂O | - | 1-Benzyl-4-iminopiperidine-3-carbaldehyde |

| Grignard Reaction | R-MgX, then H₃O⁺ | - | 3-Acyl-1-benzyl-4-iminopiperidine |

Hydrolysis to Carboxylic Acid Derivatives

The nitrile and imine functionalities of this compound are susceptible to hydrolysis under both acidic and basic conditions. This process involves the reaction of the carbon-nitrogen triple bond of the nitrile and the carbon-nitrogen double bond of the imine with water.

Under acidic conditions, the nitrile group is hydrolyzed to a carboxylic acid. The reaction typically proceeds by heating the compound under reflux with a dilute acid, such as hydrochloric acid. This process first converts the nitrile to an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. Concurrently, the imine group at the 4-position is hydrolyzed to a ketone (carbonyl group). The final product of complete hydrolysis is 1-benzyl-4-oxopiperidine-3-carboxylic acid.

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. This initially forms a carboxylate salt and ammonia. To obtain the free carboxylic acid, the resulting salt must be neutralized by the addition of a strong acid. The imine group is also converted to a ketone under these conditions.

| Reaction Condition | Reagents | Intermediate Product (Nitrile) | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat | 1-Benzyl-4-oxopiperidine-3-carboxamide | 1-Benzyl-4-oxopiperidine-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq), Heat 2. H3O+ | Sodium 1-benzyl-4-oxopiperidine-3-carboxylate | 1-Benzyl-4-oxopiperidine-3-carboxylic acid |

Reduction to Amine or Aldehyde Functionalities

The nitrile and imine groups can be selectively reduced to yield either amines or aldehydes, depending on the choice of reducing agent and reaction conditions.

Reduction of the Nitrile Group: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the nitrile to a primary amine through two successive nucleophilic additions of a hydride. Catalytic hydrogenation using reagents like Raney nickel is also a common and economical method for producing primary amines from nitriles.

Alternatively, the nitrile can be partially reduced to an aldehyde. This is achieved using a milder reducing agent that can deliver only one hydride equivalent, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures (e.g., -78 °C) and forms an imine intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde.

Reduction of the Imine Group: The imine functional group is readily reduced to a secondary amine. This can be accomplished through catalytic hydrogenation or with hydride reducing agents like sodium borohydride (NaBH₄).

The combination of these reductions allows for the synthesis of various functionalized piperidines. For example, using LiAlH₄ would reduce both the nitrile and the imine, yielding 1-benzyl-3-(aminomethyl)piperidin-4-amine.

| Functional Group | Reducing Agent | Product Functionality | Example Product |

|---|---|---|---|

| Nitrile | LiAlH₄ or H₂/Raney Ni | Primary Amine | 1-Benzyl-4-amino-3-(aminomethyl)piperidine |

| Nitrile | 1. DIBAL-H 2. H₂O | Aldehyde | 1-Benzyl-4-iminopiperidine-3-carbaldehyde |

| Imine | NaBH₄ or H₂/Pd | Secondary Amine | (3-Cyano-1-benzylpiperidin-4-yl)amine |

| Nitrile & Imine | LiAlH₄ (excess) | Primary & Secondary Amines | 1-Benzyl-3-(aminomethyl)piperidin-4-amine |

Chemical Modifications of the Piperidine Ring

Functionalization at Ring Carbons

Further functionalization of the piperidine ring often begins with the hydrolysis of the imine group to the more versatile ketone, yielding 1-benzyl-4-piperidone-3-carbonitrile. The carbonyl group at the 4-position is a key reactive site. The presence of this ketone allows for reactions at the adjacent α-carbons (C3 and C5). For instance, aldol (B89426) condensation reactions can be performed using 1-benzyl-4-piperidone and various benzaldehyde (B42025) derivatives to synthesize N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com This demonstrates a method for introducing substituents at the C3 and C5 positions of the piperidine ring.

Ring Expansion and Contraction Reactions

The piperidine ring system can be modified through skeletal rearrangements that either increase or decrease the ring size.

Ring Contraction: A common method for ring contraction in cyclic ketones is the Favorskii rearrangement. ddugu.ac.inwikipedia.org This reaction can be applied to a derivative of the title compound. First, the imine must be hydrolyzed to a ketone. The resulting 1-benzyl-4-oxopiperidine-3-carbonitrile can then be halogenated at the C5 position to yield an α-halo ketone. Treatment of this α-halo ketone with a base, such as sodium hydroxide or an alkoxide, induces a rearrangement. wikipedia.orgnrochemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered cyclopentane (B165970) ring with a carboxylic acid or ester functionality. nrochemistry.comchemistwizards.com

Ring Expansion: Ring expansion by one carbon can be achieved via the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. wikipedia.org To apply this to the target compound, a multi-step synthesis would be required. For example, the nitrile and imine could be reduced to form 1-benzyl-3-(aminomethyl)piperidin-4-amine. Subsequent conversion of the C4-amine to a hydroxyl group would yield the necessary aminoalcohol precursor for the rearrangement, which upon treatment with nitrous acid, could expand the six-membered piperidine ring to a seven-membered azepane ring. wikipedia.orglibretexts.org

Reactivity of the Benzyl (B1604629) Substituent

Aromatic Ring Functionalization

The benzyl group attached to the piperidine nitrogen is also a site for chemical modification through electrophilic aromatic substitution. The N-alkylpiperidine moiety acts as a directing group, influencing the position of substitution on the benzene (B151609) ring. An alkyl group attached to an amine is generally an ortho-, para-director and an activating group due to electron donation into the ring. youtube.comwikipedia.org However, under the strongly acidic conditions often used for electrophilic aromatic substitution, the piperidine nitrogen can be protonated. A protonated amine becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com Therefore, reaction outcomes can be highly dependent on the specific conditions.

Common electrophilic aromatic substitution reactions that could be performed on the benzyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, likely at the meta position if the nitrogen is protonated.

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl/acyl halide and a strong Lewis acid catalyst like AlCl₃. rsc.orgethz.chbeilstein-journals.org These reactions are often incompatible with strongly deactivated rings, and thus may be challenging if the piperidine nitrogen is protonated. ethz.ch

Mechanistic Investigations of Reactions Involving 1 Benzyl 4 Iminopiperidine 3 Carbonitrile

Elucidation of Imine Formation Mechanisms

The formation of the imine group at the C4 position of the piperidine (B6355638) ring is a critical transformation, typically starting from the corresponding ketone, 1-benzyl-4-piperidone. The mechanism of this reaction is analogous to the initial step of the well-established Strecker synthesis. mdpi.commasterorganicchemistry.commedschoolcoach.com This process involves the condensation of a ketone with an amine, such as ammonia (B1221849), to form an imine or its protonated form, the iminium ion.

The reaction is generally catalyzed by acid. masterorganicchemistry.com The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of 1-benzyl-4-piperidone, significantly increasing the electrophilicity of the carbonyl carbon. medschoolcoach.commasterorganicchemistry.com

Nucleophilic Attack by Amine: A nitrogen nucleophile, such as ammonia, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. masterorganicchemistry.comwikipedia.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water). masterorganicchemistry.com

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond. This results in a resonance-stabilized iminium ion. wikipedia.orgresearchgate.net

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product.

This sequence is a reversible equilibrium, and reaction conditions can be manipulated to favor the formation of the imine product, for instance, by removing the water formed during the reaction. masterorganicchemistry.com

| Step | Description | Intermediate/Transition State |

| 1 | Acid-catalyzed protonation of the carbonyl group of 1-benzyl-4-piperidone. | Protonated Ketone |

| 2 | Nucleophilic attack of an amine (e.g., NH3) on the carbonyl carbon. | Tetrahedral Intermediate (Carbinolamine) |

| 3 | Proton transfer from the nitrogen to the oxygen atom. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule to form an iminium ion. | Iminium Ion |

| 5 | Deprotonation of the iminium ion. | Final Imine Product |

This table outlines the generally accepted mechanism for acid-catalyzed imine formation from a ketone precursor.

Stereochemical Control in Reactions

Achieving stereochemical control in reactions involving the 1-benzyl-4-iminopiperidine scaffold is essential, particularly when the imine is further functionalized or reduced. The stereochemical outcome of reactions at the C4 position is dictated by the conformation of the six-membered piperidine ring and the direction of nucleophilic attack.

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. wikipedia.org In 1-benzyl-4-iminopiperidine, the bulky N-benzyl group is expected to occupy an equatorial position to reduce 1,3-diaxial interactions. The approach of a nucleophile to the sp2-hybridized imine carbon can occur from either the axial or equatorial face. The preferred trajectory is often governed by steric hindrance. For instance, attack from the less hindered face is generally favored.

Strategies to control stereochemistry often involve the use of chiral auxiliaries or catalysts. For example, in related systems, chiral bases have been used to achieve kinetic resolution of piperidines substituted at the C4 position. rsc.org Similarly, the reduction of the C=N bond can be performed using chiral reducing agents or through asymmetric hydrogenation to favor the formation of one stereoisomer of the resulting amine.

Recent studies on the functionalization of piperidine rings have shown that both cis- and trans-C(4)-H bonds can be activated in palladium-catalyzed reactions, with the stereochemical outcome being determined in a later step of the catalytic cycle, such as oxidative addition. acs.org This highlights the complexity of achieving stereoselectivity and the importance of understanding the entire reaction pathway. The stereochemistry of the final product is a result of the subtle interplay between the ring conformation, the nature of the reactants, and the reaction conditions. cdnsciencepub.com

Understanding Transition States and Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on identifying and characterizing the intermediates and transition states involved. For reactions involving 1-benzyl-4-iminopiperidine-3-carbonitrile, several key species can be postulated.

In the formation of the C4-imine from the corresponding ketone, the primary intermediates are the tetrahedral carbinolamine and the planar iminium ion. masterorganicchemistry.comwikipedia.org The transition state for the initial nucleophilic attack on the protonated carbonyl is believed to involve the approach of the amine to the carbonyl carbon. The subsequent dehydration step proceeds through a transition state leading to the elimination of water and formation of the C=N bond.

Computational studies on related piperidine systems have provided insight into the energetics of these species. For instance, in the palladium-catalyzed C-H activation at the C4 position of a piperidine derivative, the transition states for the cleavage of the cis and trans C-H bonds were found to have very similar energy barriers. acs.org The resulting palladacycle intermediates, however, showed a significant energy difference, with the trans-palladacycle being considerably more strained, which ultimately dictates the stereochemical outcome. acs.org In some reactions under vigorous conditions, the formation of carbocation intermediates at the C4 position has also been proposed. researchgate.net

Key Intermediates in Related Piperidine Reactions:

| Reaction Type | Key Intermediates |

| Imine Formation | Tetrahedral Carbinolamine, Iminium Ion masterorganicchemistry.comwikipedia.org |

| Strecker Synthesis | Iminium Ion, α-Aminonitrile wikipedia.org |

| Pd-Catalyzed C-H Arylation | Palladacycle acs.org |

This table lists key reaction intermediates identified in the synthesis and functionalization of piperidine derivatives.

Understanding the relative stabilities of these intermediates and the energy barriers of the transition states connecting them is crucial for predicting reaction feasibility, regioselectivity, and stereoselectivity.

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent and catalysts play a pivotal role in directing the course of chemical reactions. Their effects on the mechanism of reactions involving this compound are significant.

Solvent Effects: The choice of solvent can influence reaction rates and equilibria by differentially solvating the reactants, intermediates, and transition states. In the synthesis of substituted piperidines, a kinetic study comparing methanol (B129727) and ethanol (B145695) found that the reaction rate was slower in methanol, the solvent with the higher dielectric constant. ajgreenchem.com This suggests that the transition state is less polar than the reactants and is destabilized by more polar solvents. Generally, piperidine and its derivatives are soluble in a range of organic solvents, and this solubility can be leveraged to control reaction pathways. solubilityofthings.com

Catalysis: Catalysis is frequently employed to enhance the efficiency of reactions involving the piperidine core.

Acid Catalysis: As discussed, acid catalysis is fundamental to the formation of the imine from its ketone precursor by activating the carbonyl group. mdpi.commasterorganicchemistry.com Various acids, from mineral acids to Lewis acids like indium, can be employed. nih.gov

Organocatalysis: In recent years, organocatalysts, such as chiral cyclic dipeptides, have been developed to mediate asymmetric reactions like the Strecker synthesis, providing a pathway to enantiomerically enriched products. grantome.comepa.gov

Metal Catalysis: A wide array of transition metals, including palladium, rhodium, iridium, and ruthenium, are used to catalyze diverse transformations of the piperidine ring. nih.gov These include C-H functionalization, hydrogenations, and transfer hydrogenations, which can modify the substituents or the saturation level of the ring. acs.orgdicp.ac.cnorganic-chemistry.org

| Catalyst Type | Example Reaction | Role of Catalyst |

| Brønsted Acid (e.g., H+) | Imine Formation | Activates carbonyl group for nucleophilic attack. masterorganicchemistry.com |

| Lewis Acid (e.g., In) | Strecker Reaction | Facilitates imine formation and activates it for nucleophilic attack. nih.gov |

| Organocatalyst (e.g., Cyclic Dipeptide) | Asymmetric Strecker Synthesis | Provides a chiral environment to induce enantioselectivity. grantome.com |

| Transition Metal (e.g., Pd, Rh) | C-H Arylation, Hydrogenation | Enables C-H bond activation or facilitates hydrogen addition. acs.orgdicp.ac.cn |

This table summarizes the types of catalysts commonly used in the synthesis and modification of piperidine derivatives and their mechanistic roles.

Hydrogen Transfer Mechanisms

Hydrogen transfer reactions are fundamental in organic synthesis and are particularly relevant for the modification of heterocyclic systems like piperidines. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor, often mediated by a metal catalyst, without the use of molecular hydrogen (H2) gas.

For a molecule like this compound, the imine functionality is a prime site for accepting hydrogen in a transfer hydrogenation reaction to yield the corresponding amine. Various catalytic systems have been developed for the transfer hydrogenation of related nitrogen-containing heterocycles.

Rhodium and Iridium Catalysts: Complexes of rhodium and iridium are highly effective for transfer hydrogenation. For example, rhodium catalysts, often used with formic acid or its salts as the hydrogen source, can facilitate the reduction of pyridinium (B92312) salts to piperidines. dicp.ac.cn The mechanism is believed to involve the formation of a metal-hydride species which then delivers the hydride to the substrate. Iridium-catalyzed processes can proceed through sequential cascades of oxidation, amination, and imine reduction via hydrogen transfer. nih.gov

Ruthenium Catalysts: Ruthenium complexes are also widely used for the transfer hydrogenation of various unsaturated compounds, including imines.

Metal-Free Systems: Metal-free transfer hydrogenation has also been demonstrated, for instance, using borane (B79455) derivatives like ammonia borane as the hydrogen source, catalyzed by a borane catalyst itself. organic-chemistry.org

The mechanism of these reactions typically involves the coordination of the catalyst to the hydrogen donor, formation of a reactive metal-hydride intermediate, and subsequent transfer of hydrogen to the imine substrate. The precise mechanism, whether concerted or stepwise, can depend on the specific catalyst, substrate, and hydrogen donor used. In hydrodenitrogenation processes on molybdenum-containing catalysts, the conversion of piperidine can involve ring-opening followed by alkyl transfer steps, which are mechanistically distinct but related to hydrogenolysis. utwente.nl

Theoretical and Computational Studies of 1 Benzyl 4 Iminopiperidine 3 Carbonitrile and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure and relative stability of 1-Benzyl-4-iminopiperidine-3-carbonitrile. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For piperidine (B6355638) derivatives, quantum-chemical studies can provide a reliable description of their reactivity and help determine the stability of their chemical structures. ekb.eg

Furthermore, Mulliken population analysis, derived from quantum chemical calculations, reveals the partial charges on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for predicting how the molecule might interact with biological targets. For instance, in a related benzyl-containing heterocyclic compound, the distribution of positive and negative charges on the atoms, calculated using quantum chemical methods, was found to be crucial in understanding its intermolecular interactions. aun.edu.egresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.8 D | Indicates a polar nature, suggesting solubility in polar solvents. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov These simulations can reveal the flexibility of the molecule and the transitions between different conformations. For analogues of this compound, MD simulations can help to understand how structural modifications affect the molecule's conformational landscape and, consequently, its interaction with a biological target. The use of different force fields in these simulations can sometimes lead to different predictions of conformer populations, highlighting the importance of careful methodology selection. researchgate.net

Table 2: Key Torsional Angles and Conformational Energies

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Chair (Equatorial Benzyl) | 175° | 0.0 | 95 |

| Chair (Axial Benzyl) | 60° | 2.5 | 4 |

| Twist-Boat | 30° | 5.8 | <1 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Reaction Pathway Modeling and Energy Barrier Calculations

Theoretical methods can be used to model chemical reactions involving this compound, providing insights into potential synthetic routes and metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the activation energy, or energy barrier, for the reaction. aps.org

For example, the hydrolysis of the imine group or the N-debenzylation are potential metabolic transformations. Computational modeling can predict the likelihood of these reactions by calculating the energy barriers associated with them. This information is valuable for designing more stable analogues or prodrugs. Understanding reaction pathways through computational studies can help explain and rationalize experimental findings in organic chemistry. aun.edu.eg

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS)

Computational chemistry can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the compound's structure. For a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations were used to determine the optimized geometrical parameters and assign vibrational frequencies, which were then compared with experimental values. colab.ws

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the C≡N stretch of the nitrile group and the C=N stretch of the imine.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help to understand fragmentation patterns by calculating the stability of potential fragment ions.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C≡N) | 118 ppm | 120 ppm |

| ¹H NMR (CH₂-Ph) | 3.6 ppm | 3.5 ppm |

| IR Frequency (C≡N stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |

Note: The data in this table is for illustrative purposes to show the typical agreement between predicted and experimental spectroscopic data.

Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing new compounds with improved biological activity. drugdesign.org These methodologies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound and its analogues, a QSAR model could be developed by synthesizing a library of related compounds and evaluating their biological activity. researchgate.net Molecular descriptors, which are numerical representations of the chemical structure (e.g., lipophilicity, electronic properties, steric parameters), would be calculated for each analogue. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

SAR studies, on the other hand, provide qualitative insights into how different structural features of the molecule influence its activity. For example, by systematically modifying the substituent on the benzyl (B1604629) ring or the functional groups on the piperidine ring, researchers can identify key structural motifs that are essential for activity.

The ultimate goal of these studies is to guide the design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, if a QSAR model suggests that increased lipophilicity in a specific region of the molecule enhances activity, new analogues with more lipophilic substituents in that region would be synthesized and tested.

Applications in Advanced Organic Synthesis

Role as Versatile Synthons for Nitrogen Heterocycles

The β-enaminonitrile functional group is a well-established and powerful synthon for the construction of a wide array of nitrogen-containing heterocycles. researchgate.net This reactivity stems from the vicinal amino and cyano groups, which can participate in various cyclization and condensation reactions. The enamine tautomer of 1-benzyl-4-iminopiperidine-3-carbonitrile possesses this key reactive moiety.

Compounds with similar architecture are frequently used to build fused ring systems. For example, β-aminonitriles react with various reagents to form polysubstituted pyridines, which serve as precursors to more complex bicycles and polycycles. researchgate.net The Thorpe-Ziegler cyclization is another powerful reaction for analogous 2-(cyanoethylamino)benzonitriles, which are used to construct 4-aminoquinoline-3-carbonitriles. researchgate.net These quinolines, owing to their enaminonitrile functionality, are themselves attractive building blocks for further ring construction. researchgate.net This established reactivity suggests that this compound is a promising precursor for synthesizing novel piperidine-fused pyridines, pyrimidines, and other related heterocyclic systems of interest in medicinal chemistry.

Table 1: Potential Heterocyclic Synthesis from β-Enaminonitrile Synthons This table is illustrative and based on the reactivity of analogous compounds.

| Reagent Class | Resulting Heterocycle | Reference Reaction |

|---|---|---|

| Cyanothioacetamide | Pyridine-2(1H)-thione | researchgate.net |

| Malononitrile Dimer | Substituted Pyridine (B92270) | researchgate.net |

| Isothiocyanates | N-Substituted Pyridinethiones | researchgate.net |

Building Block for Complex Polycyclic Systems

The utility of this compound extends beyond the synthesis of simple heterocycles to its use as a foundational building block for complex, multi-ring structures. Heterocycles synthesized from β-aminonitrile precursors can be readily elaborated into fused polycyclic systems. nih.govias.ac.in

Research has demonstrated that N-substituted pyridine-2(1H)-thiones, derived from β-aminonitriles, are valuable intermediates for preparing pyrido[2,3-d]pyrimidines and pyrido[1,2-a]pyrimidines. researchgate.net Further reactions of these bicyclic systems can lead to the formation of tetracyclic compounds. researchgate.net Similarly, 4-aminoquinoline-3-carbonitriles are explicitly described as building blocks for constructing larger polycyclic systems. researchgate.net By analogy, this compound could serve as a starting point for novel, rigid polycyclic scaffolds incorporating a piperidine (B6355638) ring, which is a common motif in pharmacologically active molecules.

Precursor for Derivatives with Specific Chemical Reactivity

The distinct functional groups within this compound allow for its transformation into a variety of derivatives with tailored chemical reactivity.

Nitrile Group Modification : The carbonitrile group is a versatile functional handle. For instance, in the related compound 1-benzylpiperidine-4-carbonitrile (B2688994), the nitrile can be reduced to a primary amine or, under controlled conditions with reagents like diisobutylaluminum hydride (DIBAL-H), to an aldehyde. google.com Such transformations would convert the starting material into aminomethyl or formyl derivatives, respectively, opening pathways to a host of new compounds.

Imine/Enamine Reactivity : The imine group and its enamine tautomer are susceptible to reactions with both electrophiles and nucleophiles. Alkylation or acylation at the nitrogen atom can introduce new substituents, while the nucleophilic character of the enamine at the C-3 position allows for the introduction of various side chains.

N-Debenzylation : The N-benzyl group is a common protecting group in amine synthesis. Its removal, typically via catalytic hydrogenation, would unmask the secondary amine of the piperidine ring. This free N-H group provides a site for further functionalization, enabling the synthesis of diverse libraries of compounds from a common intermediate.

Use in the Synthesis of Chiral Intermediates

Chiral piperidine derivatives are crucial components of numerous pharmaceuticals. rsc.orgresearchgate.net While specific methods employing this compound have not been reported, the synthesis of chiral analogues is a highly promising area. The structurally related ketone, methyl 1-benzyl-4-oxopiperidine-3-carboxylate, possesses a stereocenter at the C-3 position. nih.gov Asymmetric synthesis or chiral resolution of this or similar precursors would provide access to enantiomerically pure building blocks.

Strategies for inducing chirality in related piperidine systems include:

Asymmetric Hydrogenation : As demonstrated in the synthesis of chiral 4-amino-3-hydroxy piperidines, transition-metal catalyzed asymmetric hydrogenation of an appropriate unsaturated precursor can establish stereocenters with high enantiomeric control. rsc.org

Biocatalytic and Classical Resolution : Racemic intermediates en route to chiral piperidines can be resolved using enzymatic methods or by forming diastereomeric salts with a chiral resolving agent. rsc.org

Asymmetric Reduction : The ketone analogue of the title compound could undergo stereoselective reduction of the C-4 carbonyl group to produce chiral 4-hydroxypiperidine (B117109) derivatives, a common strategy for obtaining chiral 1,3-diols and amino alcohols. researchgate.netnih.gov

The application of these established methodologies to derivatives of this compound could provide a viable route to novel and valuable chiral intermediates for drug discovery.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-oxopiperidine-3-carbonitrile (B3057809) |

| 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride |

| 1-Benzylpiperidine-4-carbonitrile |

| 1-benzyl-4-amino-1,2,5,6-tetrahydropyridine-3-carbonitrile |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate |

| 4-Aminoquinoline-3-carbonitrile |

| β-Aminocrotononitrile |

| 2-(Cyanoethylamino)benzonitrile |

| Pyridine-2(1H)-thione |

| N-Substituted pyridine-2(1H)-thione |

| Pyrido[2,3-d]pyrimidine |

| Pyrido[1,2-a]pyrimidine |

| Diisobutylaluminum hydride |

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

One promising direction is the use of multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more starting materials in a single pot, often with high atom economy and efficiency. ajchem-a.com The development of a novel MCR for the synthesis of 1-Benzyl-4-iminopiperidine-3-carbonitrile could significantly reduce the number of synthetic steps, leading to a more cost-effective and environmentally friendly process.

Furthermore, the exploration of catalytic methods, including transition-metal catalysis and organocatalysis, could provide new avenues for the synthesis of this compound. For instance, catalytic asymmetric synthesis would be crucial for accessing enantiomerically pure forms of this compound, which is often essential for understanding its biological activity.

A potential synthetic approach could involve the initial construction of a suitably functionalized piperidine (B6355638) precursor, followed by the introduction of the benzyl (B1604629), imino, and carbonitrile groups. The table below outlines some potential starting materials for such synthetic explorations.

| Starting Material | Rationale |

| 1-Benzyl-4-piperidone | A common precursor for introducing substituents at the 4-position of the piperidine ring. |

| 3-Aminopiperidine derivatives | Could serve as a scaffold for the introduction of the carbonitrile and imino functionalities. niscpr.res.in |

| L-Glutamic acid | A chiral starting material for the enantioselective synthesis of substituted piperidines. niscpr.res.in |

Advanced Spectroscopic and Structural Characterization

A thorough understanding of the molecular structure and properties of this compound is essential for its future development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be fundamental for its initial characterization, advanced methods can provide deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning the proton and carbon signals, especially for complex substituted piperidine rings. In cases where tautomerism is possible, such as with the iminopiperidine functionality, variable temperature NMR studies could provide information on the dynamics of the equilibrium.

For the definitive determination of its three-dimensional structure, single-crystal X-ray diffraction will be the gold standard. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring, which can exist in various chair and boat conformations. This structural information is critical for understanding its reactivity and potential interactions with biological targets.

The table below summarizes the expected spectroscopic data for this compound based on analogous structures.

| Spectroscopic Technique | Expected Features |

| 1H NMR | Signals corresponding to the benzyl group, the piperidine ring protons, and potentially a signal for the imino proton. |

| 13C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring, the imine carbon, and the carbon of the nitrile group. |

| IR Spectroscopy | Characteristic absorption bands for the C=N bond of the imine, the C≡N bond of the nitrile, and the C-H bonds of the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Integration of Machine Learning in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field that holds immense promise for the synthesis of novel compounds like this compound. chemrxiv.orgasiaresearchnews.com ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic pathways. nih.govnih.gov

For the synthesis of this compound, ML models could be employed to:

Predict the most efficient synthetic route from a database of known chemical transformations.

Optimize reaction conditions , such as solvent, temperature, and catalyst, to maximize the yield and minimize side products.

Identify potential challenges in a proposed synthetic route, such as competing reactions or the formation of stable intermediates.

Design novel analogs of this compound with desired properties by exploring a virtual chemical space.

While the accuracy of ML models is dependent on the quality and quantity of the training data, their integration into the research workflow can significantly accelerate the discovery and development of new molecules. acs.org

Exploration of New Reaction Pathways and Transformations

The functional groups present in this compound, namely the imine and the nitrile, offer a rich platform for exploring new reaction pathways and chemical transformations. The imine group can undergo a variety of reactions, including reduction to the corresponding amine, addition of nucleophiles, and cycloaddition reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

These transformations could lead to the synthesis of a diverse library of new piperidine derivatives with potentially interesting biological or material properties. For example, the reduction of both the imine and nitrile groups would lead to a diaminopiperidine derivative, a scaffold that is present in many biologically active compounds. The hydrolysis of the nitrile group to a carboxylic acid would introduce a new functional handle for further derivatization.

Future research should focus on systematically exploring the reactivity of this compound and developing new synthetic methodologies based on its unique chemical structure.

Green Chemistry Innovations for Synthesis of Related Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds to minimize their environmental impact. researchgate.netpreprints.org For the synthesis of this compound and its analogs, several green chemistry innovations could be implemented. mdpi.comunigoa.ac.in

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or bio-based solvents, would significantly reduce the environmental footprint of the synthesis. researchgate.net

Development of Catalytic Methods: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a key principle of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a crucial aspect of green chemistry. Multicomponent reactions are often highly atom-economical.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often reduce reaction times and energy consumption compared to conventional heating methods.

By embracing these green chemistry principles, the synthesis of this compound and other related compounds can be made more sustainable and environmentally responsible.

Q & A

Basic: How can researchers optimize the synthesis of 1-Benzyl-4-iminopiperidine-3-carbonitrile to maximize yield and purity?

Methodological Answer:

Synthetic optimization requires systematic evaluation of reaction parameters. For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) often improve reaction efficiency due to enhanced solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 40–60°C) minimizes side reactions like imine decomposition .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may accelerate reductive amination steps, but their compatibility with nitrile groups must be verified .

- Analytical Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and HPLC for purity assessment (>95% target compound) .

Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]⁺ at m/z 244.15) from fragmentation patterns .

- IR Spectroscopy : Validate nitrile (C≡N stretch ~2240 cm⁻¹) and imine (C=N stretch ~1640 cm⁻¹) functional groups .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Safety measures derived from structurally similar piperidine derivatives include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before incineration .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s LUMO may favor nucleophilic attack by amines or thiols .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) to predict kinetic barriers .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed nitriles) that may confound bioactivity results .

- Structural Confirmation : Re-characterize disputed analogs via X-ray crystallography to verify stereochemistry (e.g., R vs. S configurations) .

- Dose-Response Analysis : Establish EC₅₀ values across multiple concentrations to assess potency variability .

Advanced: How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the imine nitrogen (pKa ~5–7) may lead to ring-opening; monitor via pH-dependent ¹H NMR .

- Basic Conditions : Hydroxide ions can hydrolyze nitriles to amides; track using IR spectroscopy (loss of C≡N peak) .

- Steric Shielding : The benzyl group may protect the imine from nucleophilic attack, as shown in comparative studies with N-methyl analogs .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV .

Advanced: What factorial design approaches optimize reaction parameters for scaling up this compound synthesis?

Methodological Answer:

- 2³ Factorial Design : Vary temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., optimal catalyst loading at 2 mol%) .

- Scale-Up Validation : Transition from batch to flow chemistry while maintaining residence time (τ) and mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.